

natural sources of lysozyme in human tears and saliva

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Technical Guide: Lysozyme in Human Tears and Saliva

Introduction: The Role of Lysozyme in Mucosal Immunity

Lysozyme, also known as muramidase or N-acetylmuramide glycanhydrolase, is a crucial enzyme of the innate immune system.^[1] It is ubiquitously present in various bodily secretions, most notably in tears and saliva, where it serves as a primary defense mechanism against microbial invasion.^{[2][3]} The enzyme's principal function is its bactericidal activity, achieved by hydrolyzing the β -1,4-glycosidic bonds between N-acetylmuramic acid and N-acetylglucosamine in the peptidoglycan layer of bacterial cell walls.^{[4][5]} This action is particularly effective against Gram-positive bacteria, leading to osmotic lysis and cell death.^[3]

In the context of ocular and oral health, **lysozyme** provides constant protection. Within the tear film, it helps maintain the sterility of the ocular surface.^[1] In saliva, it contributes to controlling the oral microflora, preventing dental caries and other infections.^{[3][6]} The concentration and activity of **lysozyme** in these fluids can be indicative of glandular function and overall mucosal immune competence, making it a significant biomarker in clinical research and diagnostics.^{[1][7]}

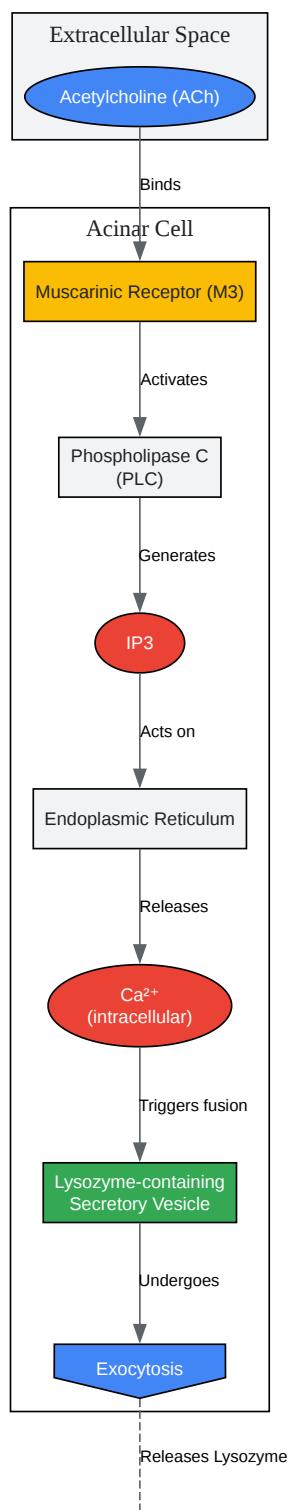
Natural Sources and Secretory Regulation

Ocular Source: The Lacrimal Gland

The primary source of **lysozyme** in human tears is the acinar cells of the main and accessory lacrimal glands.^[8] These exocrine glands synthesize and secrete the majority of proteins found in the tear film.^[1]

Secretion Mechanism: The release of **lysozyme** is a highly regulated process governed by the autonomic nervous system.^[9]

- Parasympathetic Stimulation: This is the principal pathway for protein secretion. Sensory nerves on the cornea and conjunctiva trigger a neural reflex arc.^[9] Efferent parasympathetic nerve fibers release the neurotransmitter acetylcholine (ACh), which binds to muscarinic receptors (primarily M3) on the lacrimal acinar cells.^[10] This activation initiates an intracellular signaling cascade involving inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium (Ca^{2+}). The elevated Ca^{2+} levels trigger the fusion of **lysozyme**-containing vesicles with the apical cell membrane, resulting in exocytosis of the enzyme into the tear fluid.^[9]
- Sympathetic Stimulation: Sympathetic nerves release norepinephrine, which can also stimulate protein secretion, albeit typically to a lesser extent than parasympathetic activation.^[9]



Simplified Signaling Pathway for Lysozyme Secretion

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Caption: Neurotransmitter-stimulated **lysozyme** secretion from an acinar cell.

Oral Source: The Salivary Glands

In saliva, **lysozyme** is produced by the major salivary glands. Cannulation studies have demonstrated that the submandibular and sublingual glands are the primary contributors of **lysozyme**, while the parotid gland produces significantly less.[11][12]

Secretion Mechanism: Similar to the lacrimal gland, salivary secretion is controlled by the autonomic nervous system. Parasympathetic stimulation via acetylcholine is a potent stimulus for a watery, enzyme-rich secretion, while sympathetic stimulation via norepinephrine tends to produce a smaller volume of viscous, protein-rich saliva.[6]

Quantitative Data on Lysozyme Concentration

The concentration of **lysozyme** varies significantly between tears and saliva and can be influenced by factors such as age, health status, and collection method.[13][14]

Biological Fluid	Reported Concentration Range	Key Observations	Citations
Human Tears	1.7 - 2.2 mg/mL	Concentration can vary with age, with adults showing slightly higher levels than children and older individuals. Levels are often decreased in patients with dry eye syndrome.	[13][15]
Human Saliva	1 - 57 µg/mL	Substantially lower concentration than in tears. Levels can be influenced by the specific gland contributing to the whole saliva sample and may be elevated as a compensatory mechanism in certain oral diseases.	[3][16]

Experimental Protocols for Lysozyme Analysis

The analysis of **lysozyme** in biological samples typically involves two distinct approaches: quantifying its enzymatic activity (functional assay) or quantifying the absolute protein amount (immunoassay).

Protocol 1: Turbidimetric Activity Assay

This method remains a gold standard for measuring the functional activity of **lysozyme** based on its lytic effect on a bacterial cell suspension.[17]

Principle: **Lysozyme** cleaves the peptidoglycan in the cell wall of susceptible bacteria, such as *Micrococcus lysodeikticus* (*M. luteus*). This lysis causes a decrease in the turbidity (cloudiness) of the bacterial suspension, which is measured as a decrease in absorbance over time using a spectrophotometer. The rate of change in absorbance is directly proportional to the **lysozyme**'s enzymatic activity.[17][18][19]

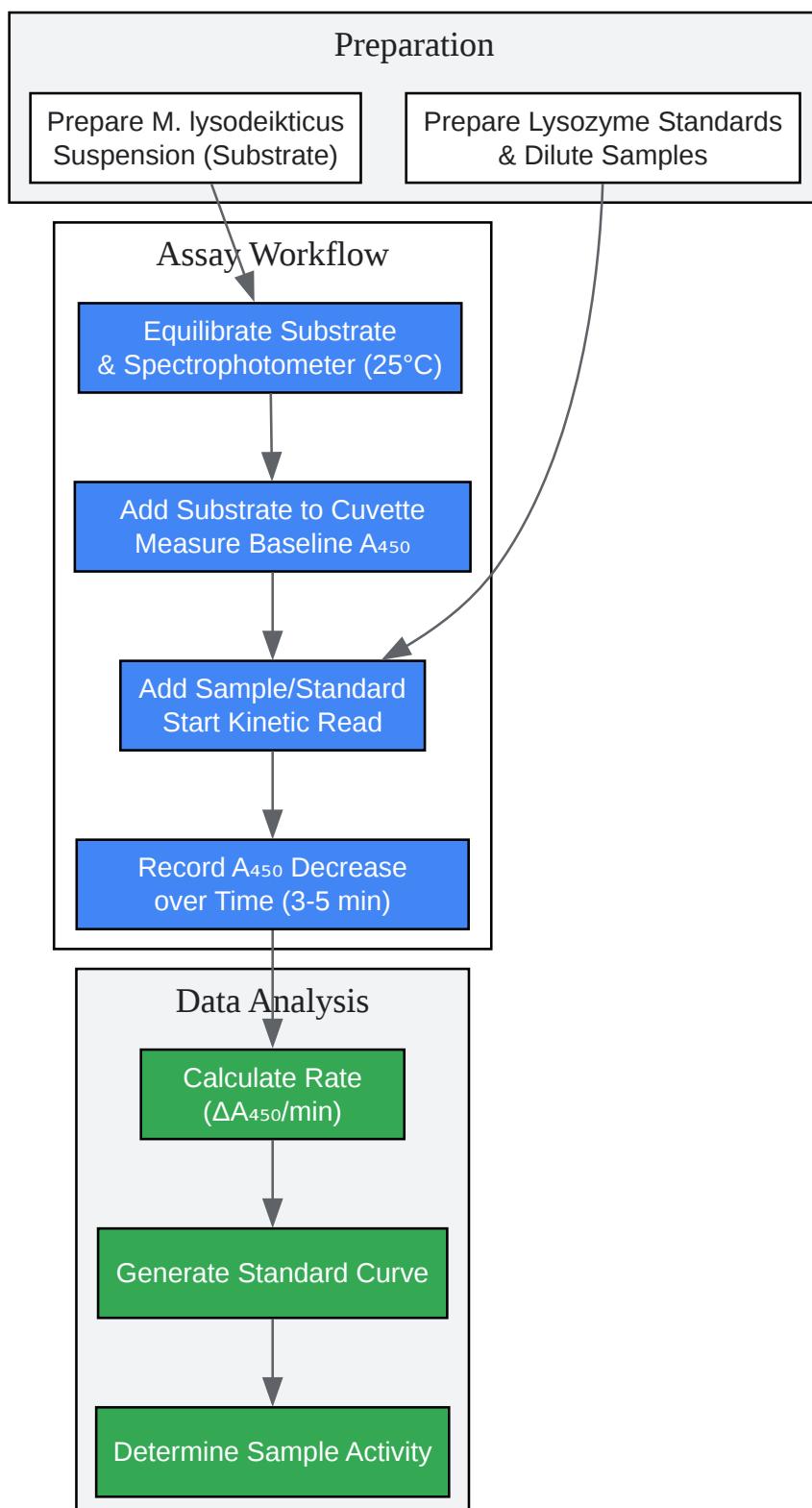
Materials & Reagents:

- Spectrophotometer or microplate reader capable of reading at 450 nm.[17][19]
- Temperature-controlled cuvette holder or incubator (25°C).[18]
- Lyophilized *Micrococcus lysodeikticus* cells (e.g., ATCC No. 4698).[19]
- Potassium Phosphate Buffer (e.g., 50-100 mM, pH 6.2-7.0).[18][19]
- Purified **lysozyme** standard for generating a standard curve.
- Tear/saliva samples, clarified by centrifugation.

Procedure:

- Preparation of Substrate Suspension: Prepare a suspension of *M. lysodeikticus* cells in the phosphate buffer. A typical concentration is 0.15 mg/mL. Adjust the concentration with buffer until the initial absorbance (A_{450}) is between 0.6 and 0.7.[19]
- Sample Preparation: Dilute tear or saliva samples appropriately in cold phosphate buffer. The required dilution will ensure the rate of absorbance change falls within the linear range of the assay.
- Assay Measurement: a. Equilibrate the spectrophotometer and the substrate suspension to 25°C.[18] b. Pipette a defined volume of the substrate suspension (e.g., 2.5 mL to 2.9 mL) into a cuvette.[18] c. Incubate for 4-5 minutes to allow for temperature equilibration and to establish a baseline rate.[18] d. Add a small volume of the diluted sample or standard (e.g., 0.1 mL) to the cuvette, mix quickly by inversion, and immediately start recording the absorbance at 450 nm.[18] e. Record the A_{450} every 15-30 seconds for 3-5 minutes.

- Data Analysis: a. Calculate the rate of change in absorbance per minute ($\Delta A_{450}/\text{min}$) from the initial, linear portion of the curve. b. One unit of **lysozyme** activity is often defined as a ΔA_{450} of 0.001 per minute under the specified conditions.[\[19\]](#) c. Construct a standard curve by plotting the activity ($\Delta A_{450}/\text{min}$) versus the concentration of the **lysozyme** standards. d. Determine the **lysozyme** activity in the unknown samples by interpolating their $\Delta A_{450}/\text{min}$ values from the standard curve.

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Caption: Experimental workflow for the turbidimetric **lysozyme** activity assay.

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA)

This immunoassay quantifies the concentration of **lysozyme** protein, regardless of its enzymatic activity.

Principle: The sandwich ELISA is the most common format. Wells of a microplate are coated with a capture antibody specific to human **lysozyme**. The sample is added, and any **lysozyme** present binds to the antibody. After washing, a second, enzyme-conjugated detection antibody is added, which binds to a different epitope on the captured **lysozyme**, forming a "sandwich". A substrate is then added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the concentration of **lysozyme** in the sample.[\[20\]](#)[\[21\]](#)

Materials & Reagents:

- ELISA microplate reader.
- Pre-coated 96-well microplate (anti-human **lysozyme**).
- Human **lysozyme** standard.
- Biotinylated detection antibody and Streptavidin-HRP conjugate (or a direct HRP-conjugated detection antibody).
- Sample diluent/Assay buffer.
- Wash buffer (e.g., PBS with 0.05% Tween-20).
- Substrate solution (e.g., TMB - Tetramethylbenzidine).
- Stop solution (e.g., 1 M H₂SO₄).

Procedure:

- Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the **lysozyme** standard in sample diluent to create a standard curve. Dilute tear and saliva

samples to fall within the range of the standard curve (e.g., saliva may require a 1:2,000,000 dilution).[16]

- Binding: Add standards, controls, and diluted samples to the appropriate wells of the coated plate. Incubate for a specified time (e.g., 60-90 minutes) at a specified temperature (e.g., 37°C or room temperature).[20][22]
- Washing: Aspirate the liquid from the wells and wash them 3-5 times with wash buffer to remove any unbound material.[20]
- Detection: Add the enzyme-conjugated detection antibody to each well. Incubate for a specified time (e.g., 60 minutes).
- Washing: Repeat the wash step to remove unbound detection antibody.
- Substrate Development: Add the TMB substrate solution to each well. Incubate in the dark (e.g., 15-20 minutes) until sufficient color develops.
- Stopping Reaction: Add the stop solution to each well. The color will change from blue to yellow.
- Measurement: Read the absorbance of each well on a plate reader, typically at 450 nm.
- Data Analysis: a. Subtract the average zero-standard absorbance from all readings. b. Generate a standard curve by plotting the mean absorbance for each standard against its concentration. A four-parameter logistic (4-PL) curve fit is often used. c. Calculate the **lysozyme** concentration in the samples by interpolating their absorbance values from the standard curve, remembering to multiply by the sample dilution factor.

Conclusion

Lysozyme is a fundamental component of the mucosal defense system in the eyes and oral cavity. Its concentration and activity are tightly regulated and serve as valuable indicators of glandular health and immune status. The standardized protocols for turbidimetric and ELISA-based assays provide robust and reproducible methods for quantifying this key antimicrobial protein, enabling further research into its role in health, disease, and as a target for therapeutic development.

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